molecular formula C7H15NO2 B1488020 3-(2-Methoxyethyl)morpholine CAS No. 1386999-20-7

3-(2-Methoxyethyl)morpholine

Cat. No. B1488020
M. Wt: 145.2 g/mol
InChI Key: LPMJNTWDLFFUHL-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)morpholine is a chemical compound with the molecular formula C7H15NO2 . It is related to morpholine, which is a six-membered aliphatic heterocyclic compound featuring both amine and ether functional groups .


Synthesis Analysis

The synthesis of morpholine derivatives, including 3-(2-Methoxyethyl)morpholine, has been a subject of research. A recent paper discusses the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Another study describes the synthesis of a morpholine-containing heterocyclic system from simple cis-amino alcohols of the sulfolane family .


Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyethyl)morpholine consists of a morpholine ring with a methoxyethyl group attached to one of the carbon atoms . Morpholine itself is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .

Scientific Research Applications

  • Morpholine Synthesis and Transformations

    • The novel synthesis of cis-3,5-disubstituted morpholine derivatives involved an electrophile-induced ring closure and nucleophilic displacement reactions, forming various morpholine structures, including 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
    • A synthesis method for 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride highlighted the advantages of easy operation, short reaction time, and high yield, confirming the compound structure via IR, 1H NMR, and MS technologies (Tan Bin, 2011).
  • Applications in Drug Delivery Systems and Chemical Analysis

    • Novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen were synthesized and evaluated for topical drug delivery, indicating improved delivery of naproxen through the skin (Rautio et al., 2000).
    • Methoxy(3-morpholinopropyl)silanediyl modified silica gel was successfully used as a column packing material in the high-performance liquid chromatographic determination of components in an eye lotion, demonstrating its efficiency in separating and determining components in a single analysis (Akiyama, Nakashima, Yamada, & Shirakawa, 1991).
  • Derivative Formation and Structural Studies

    • The creation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, tellurated derivatives of morpholine, showcased the structural characterization of palladium and mercury complexes, providing insights into the coordination chemistry of these unique morpholine derivatives (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
  • Chiral Synthesis and Stereochemistry

    • Chiral synthesis involved the creation of enantiomerically pure morpholine derivatives, demonstrating the synthetic utility and configuration of such compounds, which are significant in the field of stereoselective synthesis and pharmacological studies (Prabhakaran et al., 2004).

Safety And Hazards

The safety data sheet for a related compound, 2-(2-Methoxyethyl)morpholine, classifies it as hazardous, with risks including flammability, acute dermal toxicity, serious eye damage, and reproductive toxicity .

Future Directions

The future directions for the study of 3-(2-Methoxyethyl)morpholine and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications in various fields such as medicine and chemical biology .

properties

IUPAC Name

3-(2-methoxyethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-4-2-7-6-10-5-3-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMJNTWDLFFUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethyl)morpholine

CAS RN

1386999-20-7
Record name 3-(2-methoxyethyl)morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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